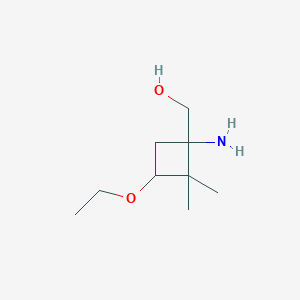

(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol

Description

Properties

IUPAC Name |

(1-amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-12-7-5-9(10,6-11)8(7,2)3/h7,11H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDNDHHDJLQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1(C)C)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The 2,2-dimethylcyclobutyl skeleton can be synthesized via cyclization reactions involving suitable precursors such as 3,3-dimethyl-1,4-dibromobutane or by ring contraction methods from cyclopentanones or cyclobutanones with appropriate substituents.

Introduction of the Ethoxy Group

The ethoxy group at the 3-position is commonly introduced through nucleophilic substitution reactions. A halogenated intermediate at the 3-position (e.g., 3-bromocyclobutyl derivative) is reacted with sodium ethoxide or ethanol under basic conditions to substitute the halogen with an ethoxy group.

Amino Group Introduction

The amino group at the 1-position can be introduced by:

- Nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) with ammonia or an amine source.

- Reduction of a nitro or azido precursor at the 1-position.

- Direct amination via reductive amination if an aldehyde or ketone is present at the 1-position.

Hydroxymethyl Group Installation

The hydroxymethyl group can be introduced by:

- Hydroxymethylation of the cyclobutyl ring using formaldehyde under basic or acidic conditions.

- Reaction of a suitable precursor bearing a leaving group with formaldehyde or a protected hydroxymethyl reagent.

Representative Synthetic Route (Based on Literature and Patent Data)

A plausible synthetic route adapted from analogous methods includes:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 3,3-Dimethylcyclobutanone + Ethanol, acid catalyst | Formation of 3-ethoxy-2,2-dimethylcyclobutanone via acid-catalyzed ethoxylation | Moderate yield |

| 2 | Reduction (e.g., NaBH4) | Reduction of ketone to corresponding alcohol at 1-position | High yield |

| 3 | Conversion of alcohol to leaving group (e.g., tosylation) | Activation of 1-hydroxyl for substitution | Quantitative |

| 4 | Reaction with ammonia or amine source | Substitution to introduce amino group at 1-position | Good yield |

| 5 | Hydroxymethylation using formaldehyde | Introduction of hydroxymethyl group at methanol position | Controlled conditions required |

This approach is consistent with the preparation of amino alcohols containing ether substituents on cyclobutyl rings as reported in synthetic organic chemistry literature.

Detailed Research Findings and Analysis

Etherification via Nucleophilic Substitution

Literature examples demonstrate the preparation of cyclobutyl ethers by reacting halogenated cyclobutyl intermediates with alkoxides in solvents such as DMF or DMSO, often in the presence of bases like potassium carbonate or triethylamine. These reactions typically proceed at moderate temperatures (room temperature to 80 °C) and give good yields of the etherified products.

Amination via Hydrazine or Ammonia

Amination of cyclobutyl derivatives can be achieved by displacement of activated leaving groups with hydrazine monohydrate or ammonia, followed by reduction or hydrolysis steps to yield the free amino group. This method is effective for introducing the amino functionality at the desired position.

Summary Table of Preparation Methods

Notes on Reaction Optimization and Challenges

- Regioselectivity and stereochemistry : Due to the cyclobutyl ring strain and substitution pattern, careful control of reaction conditions is necessary to avoid side reactions and isomer formation.

- Purification : Amino alcohols often require chromatographic purification to separate isomers and by-products.

- Reaction conditions : Temperature and molar ratios critically affect product distribution, especially in formaldehyde-based hydroxymethylation.

- Catalyst use : Some methods employ catalysts like Raney nickel for hydrogenation steps, but catalyst loading and reaction time must be optimized to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of (1-Amino-3-carboxy-2,2-dimethylcyclobutyl)methanol.

Reduction: Formation of (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methane.

Substitution: Formation of various substituted cyclobutyl derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines:

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 8.2 | Inhibition of cell proliferation |

| HeLa (Cervical) | 7.5 | Disruption of mitochondrial function |

The compound's mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, critical for regulating apoptosis pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Its mechanism likely involves interference with bacterial DNA replication and protein synthesis pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is particularly useful in the formation of complex molecules through various coupling reactions.

Peptide Synthesis

As an N-carboxyanhydride (NCA), this compound is utilized in peptide synthesis, especially for peptides containing L-glutamic acid. The NCA facilitates the formation of amide bonds essential for peptide and protein structures.

Biochemical Probes

The compound is being investigated as a biochemical probe for studying interactions with biological macromolecules. Its unique structural features allow it to interact selectively with proteins and enzymes, potentially modulating their activity.

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of derivatives related to this compound. The findings revealed that these derivatives could inhibit the growth of various cancer cell lines with IC₅₀ values significantly lower than those of existing chemotherapeutics.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited substantial antibacterial activity, suggesting a potential role in developing new antibiotics.

Mechanism of Action

The mechanism of action of (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethoxy and hydroxymethyl groups contribute to its overall stability and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

(1-Amino-3-methylcyclobutyl)methanol

- Molecular Formula: C₆H₁₃NO (CID 84081602) .

- Key Differences: Lacks the ethoxy group and 2,2-dimethyl substituents. Retains the amino-methanol motif but with reduced steric bulk.

- Implications :

(1-Amino-4-methylcyclohexyl)methanol hydrochloride

- Structure: Features a six-membered cyclohexane ring with a methyl group at the 4-position and a hydrochloride salt form of the amino alcohol .

- Key Differences :

- Larger ring size (cyclohexane vs. cyclobutane) reduces ring strain but decreases rigidity.

- The hydrochloride salt form improves crystallinity and stability compared to the free base of the target compound.

- Implications :

Functional Group Variations

2-(3,3-Dimethylcyclobutyl)acetaldehyde

- Structure : Contains a cyclobutane ring with 3,3-dimethyl substituents and an acetaldehyde group .

- Key Differences: Replaces the amino-methanol moiety with an aldehyde. Lacks the ethoxy group.

- Implications: The aldehyde group enables participation in condensation reactions, unlike the target compound’s hydroxyl and amino groups .

3-Methylcyclobutan-1-ol

- Structure: A simpler cyclobutanol derivative with a single methyl substituent .

- Key Differences: No amino or ethoxy groups. Only one hydroxyl group for hydrogen bonding.

- Implications :

Table 1: Structural and Functional Comparison

| Compound Name | Ring Size | Key Substituents | Functional Groups | Notable Properties |

|---|---|---|---|---|

| (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol | 4-membered | 2,2-dimethyl, 3-ethoxy | Amino, Hydroxymethyl | High steric hindrance, H-bonding |

| (1-Amino-3-methylcyclobutyl)methanol | 4-membered | 3-methyl | Amino, Hydroxymethyl | Moderate solubility |

| (1-Amino-4-methylcyclohexyl)methanol HCl | 6-membered | 4-methyl | Amino (HCl salt), Hydroxymethyl | Enhanced stability |

| 2-(3,3-Dimethylcyclobutyl)acetaldehyde | 4-membered | 3,3-dimethyl | Aldehyde | Reactive aldehyde group |

| 3-Methylcyclobutan-1-ol | 4-membered | 3-methyl | Hydroxyl | High volatility |

Biological Activity

(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C14H28N2O3S

- Molecular Weight : 304.45 g/mol

- CAS Number : Not specified

- SMILES Notation : CCOC1CC(N)(CN(C)C2CCS(=O)(=O)C2)C1(C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. Key mechanisms include:

- Enzyme Inhibition : The compound exhibits inhibition of specific kinases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival rates.

- Induction of Apoptosis : Research indicates that this compound can trigger programmed cell death in cancer cells by disrupting critical signaling pathways and altering gene expression profiles.

Biological Activity Overview

The compound has been investigated for several biological activities, particularly its effects on cancer cell lines. The following table summarizes findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 29 | Induces apoptosis |

| HeLa | 43.15 | Cell cycle arrest |

| MDA-MB-231 | 59 | Upregulates pro-apoptotic proteins |

Case Studies and Research Findings

- Anticancer Properties : In a study involving HepG2 cells, this compound demonstrated significant cytotoxicity with an IC50 value of 29 µM, indicating its potential as an anticancer agent through apoptosis induction.

- Cell Cycle Regulation : In HeLa cells, the compound was shown to cause cell cycle arrest at the G1 phase, leading to reduced proliferation rates. This effect is critical for therapeutic strategies aimed at controlling tumor growth.

- Structure-Activity Relationship (SAR) : Understanding the SAR is vital for optimizing the compound's efficacy. Modifications to the cyclobutyl structure have been explored to enhance binding affinity and selectivity towards target enzymes.

Q & A

Basic Questions

Q. What are the primary synthetic routes for (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving cyclobutane ring formation, followed by functional group modifications. For example:

-

Amino group introduction : Reductive amination or nucleophilic substitution using ammonia derivatives under anhydrous conditions .

-

Ethoxy group installation : Williamson ether synthesis, employing a base (e.g., NaOH) and an alkyl halide (e.g., ethyl bromide) .

-

Optimization : Control steric hindrance from the 2,2-dimethyl groups by using polar aprotic solvents (e.g., DMF) to enhance reaction rates .

Reaction Step Reagents/Conditions Key Challenges Cyclobutane ring formation [1,3]-diradical cyclization or photochemical methods Low yields due to ring strain Amino group addition NH₃/NaBH₃CN in methanol Competing side reactions Ethoxy substitution Ethyl bromide, K₂CO₃, DMF Steric hindrance from dimethyl groups

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.2 ppm, while the cyclobutane protons show complex splitting due to ring strain .

- X-ray crystallography : Resolve spatial arrangement of the amino and ethoxy groups, critical for understanding steric interactions .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₉H₁₉NO₂: 173.14 g/mol) .

Q. How do the amino and ethoxy groups influence the compound’s reactivity in substitution or oxidation reactions?

- Methodology :

- Amino group : Acts as a nucleophile in acylations (e.g., with acetic anhydride) or imine formations. Protect with Boc groups (di-tert-butyl dicarbonate) during multi-step syntheses .

- Ethoxy group : Enhances solubility in organic solvents but reduces electrophilicity at adjacent carbons. Resistant to hydrolysis under mild acidic conditions .

- Steric effects : The 2,2-dimethyl groups hinder axial approaches in SN2 reactions, favoring elimination in strongly basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like Mps1 kinase?

- Methodology :

- Docking studies : Use software like AutoDock Vina to model binding to Mps1’s ATP-binding pocket. The amino group may form hydrogen bonds with Asp664, while the ethoxy group contributes to hydrophobic interactions .

- MD simulations : Assess stability of the ligand-protein complex over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

- Methodology :

- Dose-response assays : Test across concentrations (1 nM–100 µM) to identify non-linear effects (e.g., hormesis) .

- Structural analogs : Compare with derivatives lacking the ethoxy group to isolate its role in activity .

- Kinetic studies : Measure IC₅₀ shifts under varying pH or co-factor conditions to identify mechanistic nuances .

Q. How does stereochemistry at the 1-amino and 3-ethoxy positions affect metabolic stability in vitro?

- Methodology :

- Chiral HPLC : Separate enantiomers using a cellulose-based column (e.g., Chiralpak IC) .

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Cis-configurations may show faster clearance due to CYP3A4 recognition .

Q. What experimental designs mitigate synthetic challenges posed by the cyclobutane ring’s strain?

- Methodology :

- Ring-opening/rebuilding : Fragment the ring temporarily (e.g., via ozonolysis) to install substituents, then re-close using photochemical methods .

- Low-temperature reactions : Perform substitutions at -78°C to minimize ring distortion .

Data Contradiction Analysis

Q. Why do some studies report high enzyme inhibition while others show negligible activity?

- Methodology :

- Assay conditions : Variability in buffer pH (e.g., Tris vs. HEPES) or ionic strength can alter ionization of the amino group, affecting binding .

- Protein isoforms : Test against orthologs (e.g., human vs. murine Mps1) to identify species-specific interactions .

- Impurity profiling : Use HPLC-UV to rule out activity from synthetic byproducts (e.g., dimethylcyclobutane derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.